Lipophilicity Tuning: XLogP3 Comparison vs. Methylene-Linked Analog
The target compound exhibits a computed XLogP3 of 0, compared to −0.6 for the closest methylene-linked analog 3-(methanesulfonylmethyl)-4-methyl-1H-pyrazol-5-amine (CAS 1350477-71-2), representing a ΔXLogP3 of +0.6 units [1][2]. This difference arises from the replacement of a –CH₂– linker with a –C(CH₃)₂– linker between the pyrazole core and the methanesulfonyl group. Both compounds share identical hydrogen bond donor/acceptor counts (2 HBD, 4 HBA) and TPSA (97.2 Ų), ruling out confounding polar effects and isolating the lipophilicity differential to the hydrocarbon linker architecture [1][2].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | 3-(Methanesulfonylmethyl)-4-methyl-1H-pyrazol-5-amine: XLogP3 = −0.6 |
| Quantified Difference | ΔXLogP3 = +0.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) for both compounds [1][2] |
Why This Matters
A ΔXLogP3 of 0.6 corresponds to approximately a 4-fold difference in predicted octanol-water partition coefficient, directly impacting membrane permeability and oral bioavailability predictions in medicinal chemistry programs—making the target compound the preferred choice when balanced lipophilicity is required.
- [1] PubChem. Compound Summary for CID 64018520: 3-(2-Methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1347139-13-2 (accessed 2026-04-30). View Source
- [2] PubChem. Compound Summary for CID 64018519: 3-(Methanesulfonylmethyl)-4-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1350477-71-2 (accessed 2026-04-30). View Source
